molecular formula C10H7Cl2N3 B8617703 2,4-Dichloro-N-phenylpyrimidin-5-amine

2,4-Dichloro-N-phenylpyrimidin-5-amine

Cat. No. B8617703
M. Wt: 240.09 g/mol
InChI Key: AHDKVOVFUZFIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262200B2

Procedure details

A mixture of 5-phenylamino-1H-pyrimidine-2,4-dione (0.25 g, 1.23 mmol) in phosphorous oxychloride (5 mL) was heated at 80° C. for 4 h, and room temperature for 20 h. Triethylamine hydrochloride (0.50 g, 3.69 mmol) was added and the reaction was stirred 6d at 80° C. and 6d at room temperature. Phosphorous oxychloride was evaporated (azeotroping with toluene), then the residue was cooled to 0° C. and diluted with ethyl acetate. Excess reagent was carefully quenched with ice-chips, then the mixture was washed with sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 1:9 ethyl acetate:hexanes provided (2,4-dichloro-pyrimidin-5-yl)-phenyl-amine (0.20 g, 67% yield) as a yellow oil. 1H-NMR (500 MHz, CDCl3) □ 8.33(s, 1H), 7.36 (t, 2H), 7.12 (m, 3H), 5.93 (s, 1H) ppm; MS (FIA) 335.9/337.9 (M+H); HPLC (method A) 3.554 min.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
6d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[C:9](=O)[NH:10][C:11](=O)[NH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:16].C(N(CC)CC)C.P(Cl)(Cl)([Cl:26])=O>>[Cl:16][C:11]1[N:10]=[C:9]([Cl:26])[C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:13][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC=1C(NC(NC1)=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Three
Name
6d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
6d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Phosphorous oxychloride was evaporated
CUSTOM
Type
CUSTOM
Details
(azeotroping with toluene)
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 0° C.
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Excess reagent was carefully quenched with ice-chips
WASH
Type
WASH
Details
the mixture was washed with sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2)
WASH
Type
WASH
Details
eluted with 1:9 ethyl acetate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.